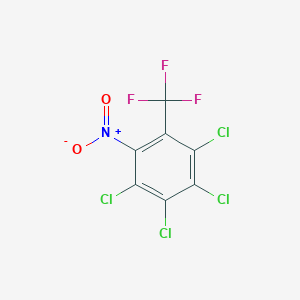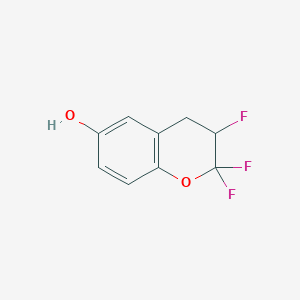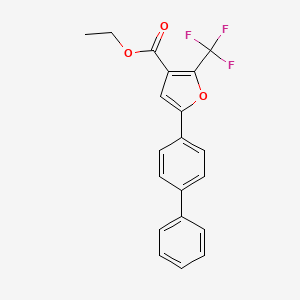
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline (6-ABTQ) is a synthetic small molecule that has been studied for its potential applications in scientific research and lab experiments. 6-ABTQ has been found to possess a variety of biochemical and physiological effects and has been used in a variety of studies, including those related to cancer, inflammation, and cardiovascular disease.
Applications De Recherche Scientifique
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been studied for its potential applications in scientific research and lab experiments. It has been found to possess a variety of biochemical and physiological effects, making it useful for a range of studies. 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been used in studies related to cancer, inflammation, and cardiovascular disease. It has also been used in studies related to the regulation of gene expression, the modulation of cell signaling pathways, and the inhibition of enzyme activity.
Mécanisme D'action
The mechanism of action of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline is not yet fully understood. However, it is believed that 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline may act by modulating the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. It may also interact with various receptors, such as the estrogen receptor and the histamine receptor. Additionally, 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been found to inhibit the activity of certain enzymes, such as protein kinase C, and to activate certain transcription factors, such as NF-κB.
Biochemical and Physiological Effects
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been found to possess a variety of biochemical and physiological effects. In studies, it has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis. It has also been found to inhibit the growth of tumor cells, reduce oxidative stress, and modulate the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. Additionally, 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been found to possess anti-angiogenic and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has several advantages and limitations for use in lab experiments. One advantage of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to possess a variety of biochemical and physiological effects, making it useful for a range of studies. However, 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline also has some limitations. For example, it is not water soluble, making it difficult to use in certain experiments. Additionally, it can be toxic at high concentrations, making it important to use caution when handling 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline in the lab.
Orientations Futures
The potential applications of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline are vast and there are many future directions for research. One potential direction is to further investigate the mechanism of action of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline and to explore its potential to modulate the activity of certain enzymes and receptors. Additionally, further research into the biochemical and physiological effects of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline could lead to its use as an anti-inflammatory or anti-cancer agent. Additionally, 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline could be studied for its potential to modulate the activity of certain transcription factors and to regulate gene expression. Finally, further research could be conducted to explore the potential of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline to inhibit the growth of tumor cells and to reduce oxidative stress.
Méthodes De Synthèse
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline can be synthesized through a multistep reaction process involving the reaction of 4-bromophenol with trifluoromethylbenzaldehyde in the presence of sodium hydroxide and acetic anhydride. The resulting product is then converted to 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline by a series of reactions involving the addition of p-toluenesulfonic acid, sodium bicarbonate, and sodium hydroxide.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-2-(trifluoromethyl)quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF3NO2/c18-12-4-1-9(2-5-12)13-8-11-7-10(16(23)24)3-6-14(11)22-15(13)17(19,20)21/h1-8H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNBSXVWPZHMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C3C=CC(=CC3=C2)C(=O)O)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)


![Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6312622.png)

![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)